Cas no 2137549-13-2 (2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)-)

2137549-13-2 structure
상품 이름:2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)-
CAS 번호:2137549-13-2
MF:C12H14ClNO2
메가와트:239.698062419891
CID:5267655
2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)-
-
- 인치: 1S/C12H14ClNO2/c1-8-2-4-10(5-3-8)14-6-9(7-15)11(13)12(14)16/h2-5,9,11,15H,6-7H2,1H3
- InChIKey: UNXBZJJGKKTMGE-UHFFFAOYSA-N
- 미소: N1(C2=CC=C(C)C=C2)CC(CO)C(Cl)C1=O
2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361059-0.1g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 0.1g |
$1320.0 | 2025-03-18 | |
Enamine | EN300-361059-0.5g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 0.5g |
$1440.0 | 2025-03-18 | |
Enamine | EN300-361059-10.0g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 | |
Enamine | EN300-361059-5.0g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 | |
Enamine | EN300-361059-0.25g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 0.25g |
$1381.0 | 2025-03-18 | |
Enamine | EN300-361059-1.0g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-361059-0.05g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 0.05g |
$1261.0 | 2025-03-18 | |
Enamine | EN300-361059-2.5g |
3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)pyrrolidin-2-one |
2137549-13-2 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 |
2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)- 관련 문헌
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
2137549-13-2 (2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(4-methylphenyl)-) 관련 제품
- 1804866-84-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-4-carboxamide)
- 1805116-65-7(Methyl 2-cyano-4-methoxynicotinate)
- 2179723-75-0(1-{2-azaspiro5.6dodecan-2-yl}prop-2-en-1-one)
- 1551939-86-6(3-(3-Bromopropyl)-1-methylpyrazole)
- 1284433-66-4({1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl}methanamine)
- 1253789-82-0(3,3-Difluoro-5,5-dimethyl-piperidine hydrochloride)
- 2287323-27-5(1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane)
- 955403-64-2(3-(2-fluoro-3-methylphenyl)propan-1-ol)
- 56421-85-3(3-(3-Thienyl)quinoline)
- 1805313-47-6(Methyl 3-amino-4-(difluoromethyl)pyridine-2-carboxylate)
추천 공급업체
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
